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molecular formula C7H6N2O B8791675 2-(Pyridin-3-yloxy)acetonitrile

2-(Pyridin-3-yloxy)acetonitrile

Cat. No. B8791675
M. Wt: 134.14 g/mol
InChI Key: KPPRDWCYOVKVNP-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of 2-(pyridin-3-yloxy)acetonitrile (100 mg, 0.75 mmol), K2CO3 (103 mg, 0.75 mmol) and DMSO (0.1 mL) in H2O (2 mL) was added H2O2 (0.1 mL, 30%) dropwise in an ice bath and the mixture was stirred at rt for 5 min. It was then concentrated in vacuo and the residue was purified by a silica gel column chromatography (EtOAc) to give the title compound as a white solid (62.2 mg, 55%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][CH2:8][C:9]#[N:10])[CH:2]=1.C([O-])([O-])=[O:12].[K+].[K+].CS(C)=O.OO>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][CH2:8][C:9]([NH2:10])=[O:12])[CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC(=CC=C1)OCC#N
Name
Quantity
103 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CC(=CC=C1)OCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 62.2 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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